molecular formula C14H23NO2 B2482880 1-(3,4-Dipropoxyphenyl)ethanamine CAS No. 105321-51-5

1-(3,4-Dipropoxyphenyl)ethanamine

Cat. No.: B2482880
CAS No.: 105321-51-5
M. Wt: 237.343
InChI Key: LBRQOEWXHJCCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dipropoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the phenyl ring at the 3- and 4-positions. The ethanamine backbone (NH₂-CH₂-CH₂-) is a common structural motif in psychoactive and bioactive compounds.

Properties

IUPAC Name

1-(3,4-dipropoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRQOEWXHJCCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Derivatives with different functional groups replacing the amine group.

Mechanism of Action

The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) log P (Predicted)
1-(3,4-Dipropoxyphenyl)ethanamine 3,4-OCH₂CH₂CH₃ ~237.3 N/A N/A ~2.5*
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-OCH₃ 181.2 12–15 188 (15 mmHg) ~1.2
Dopamine HCl 3,4-OH 189.6 240–250 Decomposes -1.7
25I-NBOMe 2,5-OCH₃; N-benzyl 413.2 N/A N/A ~3.8

*Estimated based on alkyl chain contribution.

Table 2: Pharmacological and Regulatory Notes

Compound Receptor Affinity Psychoactive Potency Legal Status (Example)
This compound Unknown (predicted low 5-HT₂A) Likely low Unregulated*
2C Series (e.g., 2C-E) High 5-HT₂A Moderate (mg range) Schedule I (USA)
25I-NBOMe Extreme 5-HT₂A High (µg range) Schedule I (USA)
Dopamine HCl Dopamine receptors Non-psychoactive Approved drug

*No direct evidence of regulation in provided sources .

Biological Activity

1-(3,4-Dipropoxyphenyl)ethanamine, also known as (1R)-1-(3,4-dipropoxyphenyl)ethanamine, is a chiral compound with the molecular formula C₁₄H₂₃NO₂ and a molecular weight of 237.34 g/mol. This compound has attracted attention in the fields of pharmacology and neurobiology due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a dipropoxy-substituted phenyl group attached to an ethanamine backbone. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.34 g/mol
Chiral CenterYes
SolubilitySoluble in organic solvents

Research indicates that this compound may function as a selective serotonin reuptake inhibitor (SSRI) . This mechanism suggests its potential utility in treating mood disorders by enhancing serotonergic signaling pathways. Preliminary studies have shown that it may interact with serotonin receptors and transporters, which are crucial for mood regulation and anxiety management.

Neuropharmacological Effects

Initial findings indicate that this compound exhibits significant neuropharmacological properties. Its interaction with serotonin pathways suggests potential applications in treating depression and anxiety disorders. The compound's ability to modulate serotonergic activity may provide insights into new therapeutic strategies for mood-related conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameMolecular FormulaKey Features
(R)-(+)-1-(4-Methoxyphenyl)ethylamineC₉H₁₃NOContains a methoxy group; different pharmacological properties
(1S)-1-(3,4-dipropoxyphenyl)ethanamineC₁₄H₂₃NO₂Stereoisomer; may exhibit different biological activities
1-(3,4-Diethoxyphenyl)ethanamine hydrochlorideC₁₂H₂₀ClNOHas diethoxy substitution; differing solubility and reactivity

The unique dipropoxy substitution pattern of this compound may contribute to its selectivity for serotonin pathways compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on SSRIs : Research indicated that this compound might enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to established SSRIs. This effect could lead to improved mood regulation in clinical settings.
  • Animal Model Studies : In animal models of depression, administration of this compound resulted in reduced depressive behaviors, supporting its potential as an antidepressant agent .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.